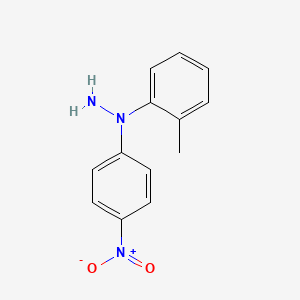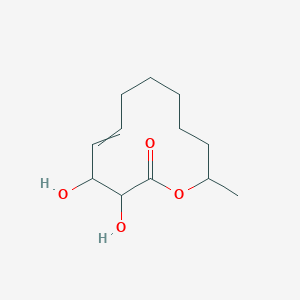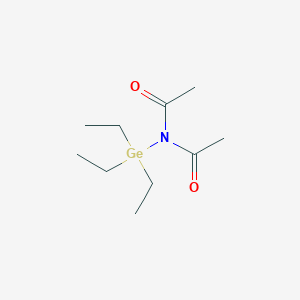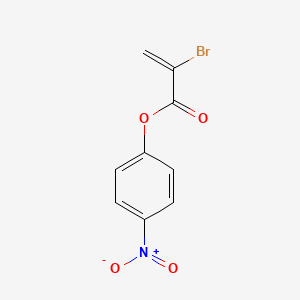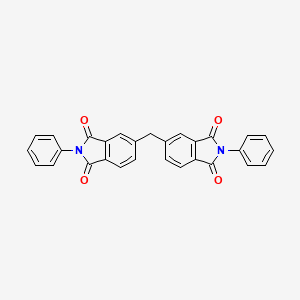
5,5'-Methylenebis(2-phenyl-1H-isoindole-1,3(2H)-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Methylenebis(2-phenyl-1H-isoindole-1,3(2H)-dione): is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features two isoindole-1,3-dione groups connected by a methylene bridge, with phenyl groups attached to the isoindole rings. Its distinct structure makes it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Methylenebis(2-phenyl-1H-isoindole-1,3(2H)-dione) typically involves the reaction of phthalic anhydride with aniline derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the isoindole-1,3-dione structure. The methylene bridge is introduced through a subsequent reaction with formaldehyde or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may convert the isoindole-1,3-dione groups into more reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Research may explore its potential as a biochemical probe or its interactions with biological macromolecules.
Industry: Used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which 5,5’-Methylenebis(2-phenyl-1H-isoindole-1,3(2H)-dione) exerts its effects depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, participating in various reaction pathways. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Phthalimide: Shares the isoindole-1,3-dione structure but lacks the methylene bridge and phenyl groups.
N-Phenylphthalimide: Similar structure but with only one isoindole-1,3-dione group.
特性
CAS番号 |
112230-71-4 |
|---|---|
分子式 |
C29H18N2O4 |
分子量 |
458.5 g/mol |
IUPAC名 |
5-[(1,3-dioxo-2-phenylisoindol-5-yl)methyl]-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C29H18N2O4/c32-26-22-13-11-18(16-24(22)28(34)30(26)20-7-3-1-4-8-20)15-19-12-14-23-25(17-19)29(35)31(27(23)33)21-9-5-2-6-10-21/h1-14,16-17H,15H2 |
InChIキー |
WBXHFUVHUCBSLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)CC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


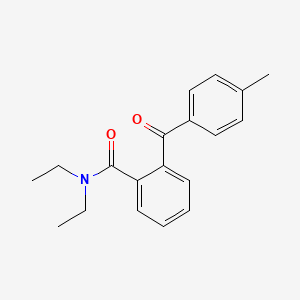
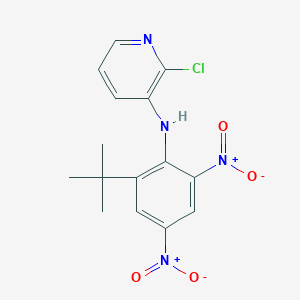
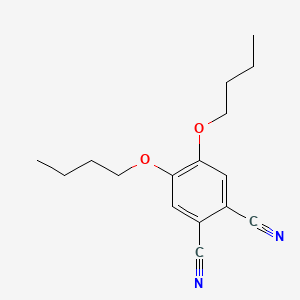
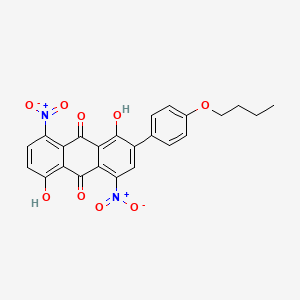
![N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide](/img/structure/B14313437.png)
silane](/img/structure/B14313442.png)
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
![Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]-](/img/structure/B14313453.png)
![Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester](/img/structure/B14313458.png)
